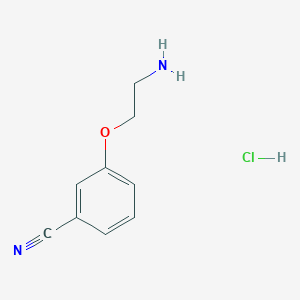

3-(2-Aminoethoxy)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

3-(2-aminoethoxy)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-4-5-12-9-3-1-2-8(6-9)7-11;/h1-3,6H,4-5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCNKDZZKHONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210963-99-8 | |

| Record name | 3-(2-aminoethoxy)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(2-Aminoethoxy)benzonitrile hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C9H12ClN2O

- Molecular Weight : 162.19 g/mol

- Structure : It features a benzonitrile structure with an aminoethoxy group, which is hypothesized to enhance its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Its structural attributes suggest potential interactions with various biological targets, which can be summarized as follows:

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with key enzymes and receptors involved in disease pathways. For instance, compounds with similar structures have been found to target cyclin-dependent kinases and other critical enzymes in T. brucei .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key analogs and their molecular characteristics:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 4-(2-Aminoethoxy)benzonitrile | C9H11ClN2O | 182.65 |

| 4-Amino-2-fluoro-5-methoxybenzonitrile | C8H7FN2O | 166.15 |

| 4-(Allyloxy)benzonitrile | C10H9NO | 159.19 |

| 3-Amino-4-(benzylamino)benzonitrile | C14H13N3 | 223.27 |

This table highlights that the specific positioning of functional groups in this compound may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing indirect insights into the potential effects of this compound:

- Antiparasitic Studies : A phenotypic screen identified potent analogs for Trypanosoma brucei, indicating that modifications to amino groups can significantly affect activity levels. For instance, one compound demonstrated an in vitro EC50 of 0.001 μM against T. brucei and showed good oral bioavailability in animal models .

- Mechanism Exploration : Research into related diamino compounds revealed their ability to inhibit key enzymes in T. brucei, suggesting a potential pathway for therapeutic action through enzyme inhibition or modulation .

Scientific Research Applications

Chemical Properties and Structure

3-(2-Aminoethoxy)benzonitrile hydrochloride has the molecular formula CHClNO and a molecular weight of 162.19 g/mol. Its structure features a benzonitrile group with an aminoethoxy substituent, which is crucial for its biological interactions and pharmacological properties.

Medicinal Chemistry

The compound is often utilized in the design of new pharmaceuticals due to its ability to interact with various biological targets. Research indicates that it may exhibit activity against certain diseases, making it a candidate for further development in therapeutic contexts.

Neurodegenerative Diseases

One of the notable applications of this compound is in the modulation of beta-amyloid peptide production, which is relevant to conditions such as Alzheimer's disease. Compounds that influence beta-amyloid levels are being investigated for their potential to treat neurodegenerative disorders .

Interaction Studies

Studies have demonstrated that this compound interacts with specific molecular targets, including cyclin-dependent kinases (CDKs). These interactions are essential for understanding the compound's mechanism of action and potential therapeutic effects .

Antiparasitic Activity

The compound has shown promise in targeting parasitic infections, particularly those caused by Trypanosoma species. Its effectiveness against T. brucei and T. congolense has been documented, indicating potential for development as an antiparasitic agent .

Pharmacokinetics and Efficacy Studies

Research has included pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are vital for determining appropriate dosing regimens in clinical settings .

Efficacy Against Trypanosomiasis

In vitro studies have highlighted the compound's efficacy against T.b. brucei, showing significant potency at low concentrations. Animal models have further validated these findings, suggesting that the compound could be developed into a viable treatment option for trypanosomiasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The following compounds share the benzonitrile core but differ in substituents, leading to distinct physicochemical and functional properties:

Key Observations:

Substituent Effects: The 2-aminoethoxy group (–OCH₂CH₂NH₂) in 3-(2-Aminoethoxy)benzonitrile HCl increases polarity compared to the aminomethyl (–CH₂NH₂) group in 4-(Aminomethyl)benzonitrile HCl, affecting solubility and reactivity . Bunitrolol HCl’s bulky tert-butylamino and hydroxypropoxy substituents confer pharmacological activity, unlike simpler analogues .

Synthetic Utility: The ester and carboxylic acid derivatives (e.g., Methyl 3-(2-aminoethoxy)benzoate HCl) are used in prodrug strategies due to their hydrolyzable groups . Chiral derivatives like (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile HCl enable enantioselective synthesis for CNS-targeting drugs .

Pharmacological vs. Non-Pharmacological Use: While most analogues serve as synthetic intermediates, Bunitrolol HCl is a clinically approved β-blocker, highlighting the impact of substituents on bioactivity .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility for all compounds, critical for reaction handling .

- Stability : Benzonitrile derivatives are generally stable under acidic conditions but may undergo hydrolysis of the nitrile (–CN) group under strong basic or enzymatic conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Aminoethoxy)benzonitrile hydrochloride, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-hydroxybenzonitrile with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours. Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) . Kinetic studies or pH optimization (pH 7–9) can improve reaction efficiency .

Q. How is the purity and identity of this compound validated in research settings?

- Methodological Answer : Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA, UV detection at 254 nm). Structural confirmation uses ¹H/¹³C NMR (DMSO-d₆, δ 7.5–8.0 ppm for aromatic protons; δ 3.6–4.2 ppm for ethoxy and amine groups) and FT-IR (C≡N stretch ~2225 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Store in a cool, dry place (<25°C) away from oxidizers. Spills should be neutralized with inert absorbents (vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s physicochemical properties (e.g., melting point discrepancies)?

- Methodological Answer : Validate measurements using differential scanning calorimetry (DSC) at a controlled heating rate (5°C/min). Cross-check purity via elemental analysis (C, H, N) and compare results with literature (e.g., PubChem, peer-reviewed studies). Contradictions may arise from polymorphic forms or impurities, necessitating recrystallization (e.g., ethanol/water) .

Q. What advanced analytical techniques are used to study its stability under stress conditions (pH, temperature, light)?

- Methodological Answer : Conduct forced degradation studies:

- Thermal stability : Heat at 40–60°C for 30 days (ICH Q1A guidelines).

- Photostability : Expose to UV light (ICH Q1B) and monitor degradation via LC-MS.

- Hydrolytic stability : Test in buffers (pH 1–13) at 25°C/37°C. Quantify degradation products using high-resolution mass spectrometry (HRMS) .

Q. How can researchers investigate the compound’s role as a building block in drug discovery?

- Methodological Answer : Functionalize the aminoethoxy group via reductive amination or acylation to generate analogs. Screen for bioactivity (e.g., kinase inhibition assays) and analyze structure-activity relationships (SAR) using molecular docking (AutoDock Vina) or MD simulations (GROMACS). Cite evidence from similar scaffolds, such as β-blocker derivatives .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Optimize chiral resolution via preparative HPLC (Chiralpak AD-H column) or use asymmetric catalysis (e.g., Jacobsen’s catalyst). Monitor enantiomeric excess (ee) using chiral GC or CE. Process analytical technology (PAT) tools (e.g., in-line FTIR) ensure reproducibility during scale-up .

Q. How is the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) exploited for functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.